molecular formula C11H10O3 B13174912 7-Ethyl-1-benzofuran-3-carboxylic acid

7-Ethyl-1-benzofuran-3-carboxylic acid

Cat. No.: B13174912
M. Wt: 190.19 g/mol
InChI Key: CRLGLFDNRXIJHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-benzofuran-3-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield benzofuran carboxylic acids .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic hydrogenation, oxidation, and cyclization reactions. The choice of catalysts, solvents, and reaction conditions is crucial for achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-Ethyl-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simple benzofuran ring structure.

    2-Ethylbenzofuran: A similar compound with an ethyl group at the 2-position.

    3-Carboxybenzofuran: A compound with a carboxylic acid group at the 3-position.

Uniqueness

7-Ethyl-1-benzofuran-3-carboxylic acid is unique due to the specific positioning of the ethyl and carboxylic acid groups, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7-ethyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-2-7-4-3-5-8-9(11(12)13)6-14-10(7)8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

CRLGLFDNRXIJHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CO2)C(=O)O

Origin of Product

United States

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